4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex heterocyclic compound that features a benzothiazole ring, an oxadiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of each ring system .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings, often used in medicinal chemistry.
Oxadiazole derivatives: Compounds containing oxadiazole rings, known for their antimicrobial properties.
Pyrrole derivatives: Compounds with pyrrole rings, used in various chemical and biological applications.
Uniqueness
4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of three different heterocyclic rings, which can provide a wide range of chemical and biological activities. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C17H17N5O2S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H17N5O2S/c1-10-19-14(24-21-10)7-4-8-22-9-12(23)15(16(22)18)17-20-11-5-2-3-6-13(11)25-17/h2-3,5-6,18,23H,4,7-9H2,1H3 |
InChI Key |
KFWATWGOJOTNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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